7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
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Overview
Description
- The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the imidazo[1,2-a]pyridine with 3-methyl-4-nitrophenol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Mechanism of Action
Target of Action
The primary target of the compound 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is the ErbB2 tyrosine kinase . This enzyme plays a crucial role in cell signaling pathways that regulate cell growth and differentiation .
Mode of Action
This compound interacts with its target, the ErbB2 tyrosine kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .
Biochemical Pathways
The inhibition of ErbB2 tyrosine kinase by this compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound may have similar properties.
Result of Action
The result of the action of this compound is the inhibition of cell growth and differentiation, particularly in cells with high expression of ErbB2, such as certain types of breast and gastric cancer cells . This can lead to a decrease in the proliferation of these cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core:
- The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or using chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), tin(II) chloride (SnCl₂).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Major Products:
Reduction: 7-(3-Methyl-4-aminophenoxy)imidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: Potential ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Discovery: The imidazo[1,2-a]pyridine scaffold is known for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. Derivatives like 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine are investigated for their potential therapeutic applications.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
7-Phenoxyimidazo[1,2-a]pyridine: Lacks the methyl and nitro substituents, which may result in different biological activity.
7-(4-Nitrophenoxy)imidazo[1,2-a]pyridine: Similar structure but without the methyl group, potentially altering its reactivity and interactions.
7-(3-Methylphenoxy)imidazo[1,2-a]pyridine: Lacks the nitro group, which may affect its chemical and biological properties.
Uniqueness:
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is unique due to the presence of both the methyl and nitro groups on the phenoxy substituent. These groups can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-(3-methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-10-8-11(2-3-13(10)17(18)19)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWIEOXBISWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC3=NC=CN3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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